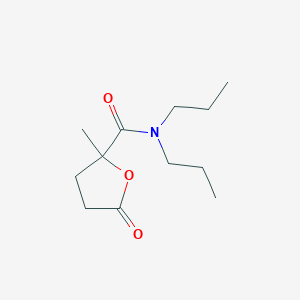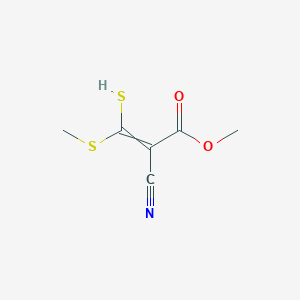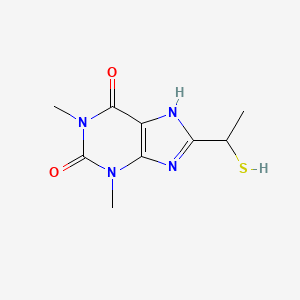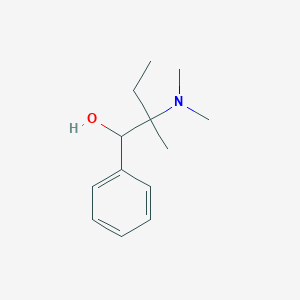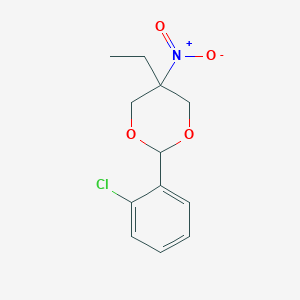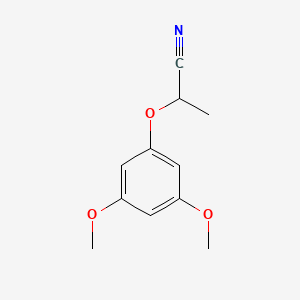![molecular formula C10H20N2O6 B14730616 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid CAS No. 5616-21-7](/img/structure/B14730616.png)
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of glycine where both hydrogens attached to the nitrogen are substituted by a carboxymethyl group and a 2-hydroxyethyl group . This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include heating the mixture to reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts in aqueous solutions.
Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Chelation: Metal complexes of the compound.
Substitution: Derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid is widely used in scientific research due to its chelating properties . Some of its applications include:
Chemistry: Used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: Employed in biochemical assays to stabilize metal ions and prevent their interference in biological reactions.
Medicine: Investigated for its potential use in chelation therapy for the treatment of heavy metal poisoning.
Industry: Utilized in the formulation of detergents and cleaning agents to enhance their effectiveness by binding metal ions.
Wirkmechanismus
The mechanism of action of 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid involves the formation of stable chelate complexes with metal ions . The compound has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ions need to be controlled or removed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but a different structure.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with more binding sites, offering stronger chelation compared to 2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between chelation strength and ease of synthesis. Its ability to form stable complexes with a variety of metal ions makes it versatile for different applications, from analytical chemistry to industrial formulations.
Eigenschaften
CAS-Nummer |
5616-21-7 |
|---|---|
Molekularformel |
C10H20N2O6 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[2-[carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C10H20N2O6/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18/h13-14H,1-8H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
NMGNCLBFQXIOGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCO)CC(=O)O)N(CCO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




